molecular formula C10H8N4O B2679552 N-(Cyanomethyl)-1H-benzimidazole-4-carboxamide CAS No. 2249083-90-5

N-(Cyanomethyl)-1H-benzimidazole-4-carboxamide

Cat. No.: B2679552
CAS No.: 2249083-90-5
M. Wt: 200.201
InChI Key: ZSRJJBPEUNSNDG-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-1H-benzimidazole-4-carboxamide: is a heterocyclic compound that features a benzimidazole core substituted with a cyanomethyl group and a carboxamide group. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-1H-benzimidazole-4-carboxamide typically involves the reaction of 2-cyanomethyl-benzimidazole with appropriate reagents. One common method includes the reaction of 2-cyanomethyl-benzimidazole with 4-N,N-dimethylamino-benzaldehyde under specific conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(Cyanomethyl)-1H-benzimidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as halides or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction may produce reduced forms with different functional groups.

Scientific Research Applications

Chemistry: N-(Cyanomethyl)-1H-benzimidazole-4-carboxamide is used as a building block in organic synthesis to create more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as DNA and proteins. It has been investigated for its ability to bind to DNA and affect gene expression .

Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer, antiviral, and antimicrobial agent. Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatile chemical properties make it suitable for various industrial applications .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(cyanomethyl)-1H-benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-4-5-12-10(15)7-2-1-3-8-9(7)14-6-13-8/h1-3,6H,5H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRJJBPEUNSNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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